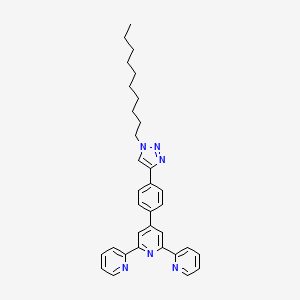

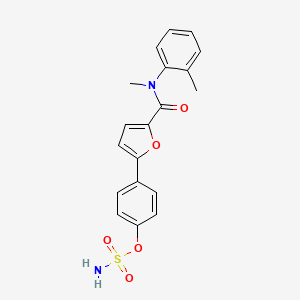

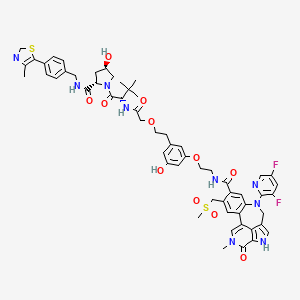

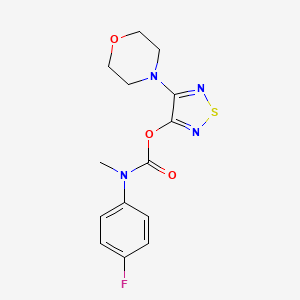

![molecular formula C13H12N6O3S B12407087 (3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)

(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Metallo-compounds are a class of chemical compounds that contain metal atoms bonded to organic ligands. These compounds are significant in various fields due to their unique properties, which arise from the interaction between the metal center and the organic ligands. Metallo-compounds can exhibit diverse chemical behaviors, making them valuable in catalysis, materials science, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Metallo-compounds can be synthesized through various methods, including:

Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon. For example, magnesium reacts with methyl bromide to form methylmagnesium bromide.

Metathesis: This method involves the exchange of ligands between two compounds. For instance, lithium tetramethyl reacts with silicon tetrachloride to form tetramethylsilane and lithium chloride.

Hydrometallation: This involves the addition of a metal hydride to an unsaturated organic compound.

Industrial Production Methods

Industrial production of metallo-compounds often involves large-scale reactions under controlled conditions. For example, the production of organomagnesium compounds (Grignard reagents) involves the reaction of magnesium with alkyl or aryl halides in anhydrous ether.

Chemical Reactions Analysis

Types of Reactions

Metallo-compounds undergo various types of reactions, including:

Oxidation and Reduction: These reactions involve the transfer of electrons between the metal center and other species.

Substitution: This involves the replacement of one ligand with another on the metal center.

Addition and Elimination: These reactions involve the addition or removal of ligands to or from the metal center.

Common Reagents and Conditions

Common reagents used in reactions with metallo-compounds include halides, hydrides, and organic ligands. Reaction conditions often involve inert atmospheres and anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions with metallo-compounds depend on the specific reaction and reagents used. For example, the reaction of a Grignard reagent with a carbonyl compound typically forms an alcohol.

Scientific Research Applications

Metallo-compounds have a wide range of applications in scientific research, including:

Chemistry: They are used as catalysts in various organic reactions, such as hydrogenation and polymerization.

Biology: Metallo-compounds are used in the study of metalloproteins and metalloenzymes, which play crucial roles in biological processes.

Medicine: Certain metallo-compounds, such as cisplatin, are used as anticancer drugs due to their ability to interact with DNA.

Industry: Metallo-compounds are used in the production of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of metallo-compounds depends on their specific structure and the nature of the metal center

Interaction with Biological Molecules: Metallo-compounds can interact with proteins, DNA, and other biomolecules, leading to changes in their structure and function.

Catalysis: Metallo-compounds can act as catalysts by providing a reactive metal center that facilitates chemical reactions.

Redox Reactions: Metallo-compounds can participate in redox reactions, leading to the generation of reactive oxygen species and other intermediates.

Comparison with Similar Compounds

Metallo-compounds can be compared with other similar compounds, such as:

Organometallic Compounds: These compounds contain metal-carbon bonds and are often used in catalysis and materials science.

Coordination Compounds: These compounds contain metal centers coordinated to organic or inorganic ligands and are used in various applications, including medicine and catalysis.

Uniqueness

Metallo-compounds are unique due to their ability to combine the properties of both metals and organic ligands. This allows them to exhibit a wide range of chemical behaviors and makes them valuable in various fields.

List of Similar Compounds

Organometallic Compounds: Examples include ferrocene and Grignard reagents.

Coordination Compounds: Examples include cisplatin and hemoglobin.

Metallo-compounds continue to be an area of active research due to their diverse applications and unique properties. Their ability to interact with both organic and inorganic species makes them valuable tools in chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C13H12N6O3S |

|---|---|

Molecular Weight |

332.34 g/mol |

IUPAC Name |

4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide |

InChI |

InChI=1S/C13H12N6O3S/c14-23(21,22)13-11(12-16-18-19-17-12)10(5-6-15-13)9-3-1-8(7-20)2-4-9/h1-6,20H,7H2,(H2,14,21,22)(H,16,17,18,19) |

InChI Key |

ZLLPEJMJTQBWDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=C(C(=NC=C2)S(=O)(=O)N)C3=NNN=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.